(S)-2-amino-N,N,3-trimethylbutanamide
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Overview
Description
(S)-2-amino-N,N,3-trimethylbutanamide is an organic compound with a unique structure that includes an amino group and a trimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N,N,3-trimethylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with appropriate reagents to introduce the N,N-dimethylamide functionality. One common method is the use of N,N-dimethylformamide (DMF) as a solvent and a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-N,N,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-2-amino-N,N,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the trimethylbutanamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-N,N,3-trimethylbutanamide: The enantiomer of the compound with similar properties but different stereochemistry.
2-amino-3-methylbutanoic acid: A precursor in the synthesis of (S)-2-amino-N,N,3-trimethylbutanamide.
N,N-dimethyl-3-aminobutanamide: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with specific molecular targets makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-amino-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3/t6-/m0/s1 |
InChI Key |
OKEFIWWKXMYCQJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N |
Origin of Product |
United States |
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